

# role of CRAMP-18 in mouse models of bacterial infection

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |
|----------------------|------------------|-----------|
| Compound Name:       | CRAMP-18 (mouse) |           |
| Cat. No.:            | B3028654         | Get Quote |

An In-depth Technical Guide on the Role of CRAMP-18 in Mouse Models of Bacterial Infection

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

The cathelicidin-related antimicrobial peptide (CRAMP), the murine ortholog of human LL-37, is a crucial component of the innate immune system.[1][2] This cationic peptide, encoded by the Camp gene, exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.[3] Beyond its direct bactericidal effects, CRAMP plays a significant role in modulating inflammatory responses and promoting tissue healing. Mouse models, particularly those utilizing CRAMP-deficient (CRAMP-/-) mice, have been instrumental in elucidating the multifaceted functions of this peptide in the context of bacterial infections. This guide provides a comprehensive overview of the role of CRAMP-18, the active form of CRAMP, in various mouse models of bacterial infection, presenting quantitative data, detailed experimental protocols, and key signaling pathways.

# Data Presentation: CRAMP-18 in Bacterial Infection Mouse Models

The following tables summarize the quantitative data from studies investigating the role of CRAMP-18 in different mouse models of bacterial infection. These studies consistently



demonstrate that the absence of CRAMP leads to increased bacterial burden and, in some cases, exacerbated inflammation.

## Table 1: Bacterial Load in CRAMP-Deficient vs. Wild-Type Mice



| Bacterial<br>Species        | Infection<br>Model                    | Organ/Tiss<br>ue | Time Point              | Bacterial<br>Load (log10<br>CFU/organ<br>or as<br>specified)  | Reference |
|-----------------------------|---------------------------------------|------------------|-------------------------|---------------------------------------------------------------|-----------|
| Pseudomona<br>s aeruginosa  | Keratitis                             | Cornea           | 1 day Pl                | WT: ~5.5,<br>KO: ~6.5                                         | [4]       |
| 3 days PI                   | WT: ~4.5,<br>KO: ~6.0                 | [4]              |                         |                                                               |           |
| 7 days Pl                   | WT: ~3.0,<br>KO: ~5.0                 | [4]              | _                       |                                                               |           |
| 14 days PI                  | WT: ~2.0,<br>KO: ~4.0                 | [4]              | _                       |                                                               |           |
| 21 days PI                  | WT:<br>Undetectable,<br>KO: ~3.0      | [4]              | -                       |                                                               |           |
| Salmonella<br>typhimurium   | Macrophage<br>Infection (in<br>vitro) | Macrophages      | Not specified           | Enhanced<br>survival in<br>CRAMP-<br>deficient<br>macrophages | [2][4]    |
| Citrobacter<br>rodentium    | Colitis                               | Feces            | Not specified           | Significantly higher fecal counts in CRAMP-/- mice            | [2]       |
| Escherichia<br>coli         | Urinary Tract<br>Infection            | Urinary Tract    | Not specified           | Increased<br>susceptibility<br>in CRAMP-/-<br>mice            | [5]       |
| Macrophage<br>Infection (in | Macrophages                           | 4 hours PI       | Significantly increased | [6]                                                           |           |



| vitro)                    |                                                                                   |                                                                           | number of E. coli in CRAMP-/- macrophages |                                                                            |     |
|---------------------------|-----------------------------------------------------------------------------------|---------------------------------------------------------------------------|-------------------------------------------|----------------------------------------------------------------------------|-----|
| 20 hours PI               | Numerous extracellular bacterial colonies from disintegrated CRAMP-/- macrophages | [6]                                                                       |                                           |                                                                            |     |
| Neisseria<br>meningitidis | Intraperitonea<br>I Infection                                                     | Blood                                                                     | 6 hours PI                                | WT (129/SVJ): ~2.5 x 10^4 CFU/ml, CRAMP-KO: ~1 x 10^5 CFU/ml (Mean values) | [7] |
| Liver                     | 6 hours PI                                                                        | WT: ~1 x<br>10^5 CFU/g,<br>CRAMP-KO:<br>~4 x 10^5<br>CFU/g (Mean<br>± SD) | [7]                                       |                                                                            |     |
| Spleen                    | 6 hours PI                                                                        | WT: ~5 x<br>10^5 CFU/g,<br>CRAMP-KO:<br>~2 x 10^6<br>CFU/g (Mean<br>± SD) | [7]                                       | _                                                                          |     |

PI: Post-Infection, WT: Wild-Type, KO: Knockout (CRAMP-deficient)



**Table 2: Inflammatory Markers in CRAMP-Deficient vs.** 

Wild-Type Mice

| Infection Model                                 | Inflammator<br>y Marker                   | Organ/Tiss<br>ue | Time Point                       | Measureme<br>nt                           | Reference |
|-------------------------------------------------|-------------------------------------------|------------------|----------------------------------|-------------------------------------------|-----------|
| Pseudomona<br>s aeruginosa<br>Keratitis         | Myeloperoxid<br>ase (MPO)<br>Activity     | Cornea           | 1 day PI                         | Significantly<br>greater in KO<br>than WT | [4]       |
| 3 days PI                                       | Significantly<br>greater in KO<br>than WT | [4]              |                                  |                                           |           |
| 7 days PI                                       | Significantly<br>greater in KO<br>than WT | [4]              | _                                |                                           |           |
| 14 days PI                                      | Significantly<br>greater in KO<br>than WT | [4]              | _                                |                                           |           |
| 21 days PI                                      | Very low in<br>WT                         | [4]              | _                                |                                           |           |
| Dextran- Sulfate- Sodium (DSS)- induced Colitis | Proinflammat<br>ory Cytokines             | Gut              | Not specified                    | Higher-level production in CRAMP-/- mice  | [2]       |
| Inflammatory<br>Cell<br>Infiltration            | Gut                                       | Not specified    | Increased in<br>CRAMP-/-<br>mice | [2]                                       |           |

## **Experimental Protocols**

Detailed methodologies are crucial for the reproducibility and interpretation of scientific findings. Below are outlines of key experimental protocols used in mouse models of bacterial



infection to study the role of CRAMP-18.

#### Pseudomonas aeruginosa Keratitis Model

- Animals: CRAMP-deficient (Cnlp-/-) and wild-type (WT) mice.[4]
- Bacterial Strain: Cytotoxic P. aeruginosa strain.
- Infection Procedure:
  - Anesthetize mice.
  - Create a corneal epithelial abrasion.
  - Topically apply a suspension of P. aeruginosa to the abraded cornea.
- Post-Infection Monitoring:
  - Assess clinical scores of keratitis at various time points (e.g., 1, 3, 7, 14, 21 days post-infection).
  - Measure bacterial load by homogenizing corneas and plating serial dilutions to determine colony-forming units (CFU).[4]
  - Quantify inflammation by measuring myeloperoxidase (MPO) activity in corneal homogenates.[4]
- Key Findings: CRAMP-deficient mice exhibit higher bacterial loads, delayed bacterial clearance, and more severe tissue damage compared to WT mice.[4]

#### Citrobacter rodentium-induced Colitis Model

- Animals: CRAMP-/- and WT mice.[2]
- Bacterial Strain: Citrobacter rodentium.
- Infection Procedure:
  - Infect mice by oral gavage with a suspension of C. rodentium.



- · Post-Infection Monitoring:
  - Monitor fecal bacterial counts at regular intervals.
  - Assess the severity of colitis through histological analysis of colon tissue.
  - Measure markers of inflammation in the colon.
- Key Findings: CRAMP-/- mice show increased bacterial colonization in the colon and higher fecal shedding of C. rodentium.[2]

#### **Escherichia coli Macrophage Infection Model (In Vitro)**

- Cells: Bone marrow-derived macrophages (BMMs) from CRAMP+/+ and CRAMP-/- mice, or a macrophage cell line like RAW 264.7.[6]
- Bacterial Strain: E. coli O22H8.[6]
- Infection Protocol:
  - Culture macrophages in appropriate medium.
  - Infect macrophages with E. coli at a specified multiplicity of infection (MOI).
  - After a set incubation period (e.g., 4 and 20 hours), lyse the macrophages.
  - Plate serial dilutions of the lysate to enumerate intracellular bacteria (CFU).[6]
- Key Findings: CRAMP is required for macrophages to eliminate phagocytosed E. coli, a process that involves autophagy.[6] CRAMP-/- macrophages show impaired bacterial clearance.[6]

#### Signaling Pathways and Experimental Workflows

CRAMP-18 exerts its effects through various signaling pathways, influencing both direct antimicrobial action and host immune responses.

### **Signaling Pathways**



TLR4 Signaling Modulation: CRAMP can bind to lipopolysaccharide (LPS), a component of
the outer membrane of Gram-negative bacteria, thereby inhibiting LPS-induced activation of
Toll-like receptor 4 (TLR4).[1][5] This can prevent excessive pro-inflammatory cytokine
production by macrophages.[1]



Click to download full resolution via product page

Caption: CRAMP-18 modulation of the LPS-TLR4 signaling pathway.

 Chemotaxis via Formyl Peptide Receptor 2 (FPR2): CRAMP acts as a chemoattractant for immune cells, such as neutrophils and monocytes, by binding to the G-protein coupled receptor FPR2 (the mouse homolog of human FPRL1).[2]



Click to download full resolution via product page

Caption: CRAMP-18 induced chemotaxis via the FPR2 receptor.



 Autophagy-mediated Bacterial Clearance: In macrophages, CRAMP is essential for the elimination of intracellular bacteria like E. coli through an autophagy-dependent pathway.[6]
 This involves the participation of autophagy-related proteins such as ATG5 and LC3-II.[6]



Click to download full resolution via product page

Caption: Role of CRAMP-18 in autophagy-mediated clearance of intracellular E. coli.

#### **Experimental Workflow**

A typical experimental workflow to investigate the role of CRAMP-18 in a mouse model of bacterial infection is depicted below.





Click to download full resolution via product page

Caption: General experimental workflow for studying CRAMP-18 in mouse models of bacterial infection.



#### Conclusion

Mouse models of bacterial infection have unequivocally established CRAMP-18 as a critical effector molecule of the innate immune system. Its dual function as a direct antimicrobial agent and an immunomodulator highlights its importance in host defense. The increased susceptibility of CRAMP-deficient mice to a range of bacterial pathogens underscores the therapeutic potential of CRAMP-18 and its analogues. For drug development professionals, these findings suggest that strategies aimed at augmenting CRAMP expression or administering synthetic CRAMP-18 mimetics could be effective in combating bacterial infections, particularly those caused by antibiotic-resistant strains. Further research focusing on the precise mechanisms of CRAMP-18 action in different infectious contexts will be invaluable for the development of novel anti-infective therapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. karger.com [karger.com]
- 2. The Critical Role of the Antimicrobial Peptide LL-37/CRAMP in Protection of Colon Microbiota Balance, Mucosal Homeostasis, Anti-Inflammatory Responses, and Resistance to Carcinogenesis PMC [pmc.ncbi.nlm.nih.gov]
- 3. CRAMP-18 SB PEPTIDE [sb-peptide.com]
- 4. Cathelicidin-Deficient (Cnlp-/-) Mice Show Increased Susceptibility to Pseudomonas aeruginosa Keratitis PMC [pmc.ncbi.nlm.nih.gov]
- 5. Little peptide, big effects: the role of LL-37 in inflammation and autoimmune disease PMC [pmc.ncbi.nlm.nih.gov]
- 6. Requirement of CRAMP for mouse macrophages to eliminate phagocytosed E. coli through an autophagy pathway PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [role of CRAMP-18 in mouse models of bacterial infection]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b3028654#role-of-cramp-18-in-mouse-models-of-bacterial-infection]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com